4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid
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Overview
Description
4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound features a quinoline moiety and a benzoic acid moiety linked through the diazenyl group. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline-5-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzoic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for azo compounds often involve similar diazotization and coupling reactions but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, the choice of solvents and reaction conditions is optimized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in optical storage devices.
Mechanism of Action
The mechanism of action of 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The diazenyl group plays a crucial role in these interactions by facilitating the binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-hexyloxyphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-fluorophenyl)diazenyl]benzoic acid
- 4-[(E)-(4-methoxyphenyl)diazenyl]benzoic acid
Uniqueness
4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. The hydroxy group on the quinoline ring enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological molecules .
Properties
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-14-8-7-13(12-2-1-9-17-15(12)14)19-18-11-5-3-10(4-6-11)16(21)22/h1-9,20H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYSDEAUKYVHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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